molecular formula C24H29ClN4O6S2 B1226233 1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide

1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide

Cat. No. B1226233
M. Wt: 569.1 g/mol
InChI Key: LXINDZIEMNVCHR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide is a sulfonamide.

Scientific Research Applications

Antibacterial Activity

  • Synthesis of N-Substituted Acetamide Derivatives : Research by Iqbal et al. (2017) synthesized derivatives of this compound, evaluating their antibacterial potentials. Particularly, compound 8g showed significant activity as a growth inhibitor of various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis Iqbal et al., 2017.

Biological Activity Screening

  • Synthesis and Biological Screening : A study by Guna et al. (2009) synthesized related compounds and screened their biological activity against various bacteria and fungi, showing moderate activity at specific concentrations Guna et al., 2009.

Potential Treatment for Type II Diabetes

  • S-Substituted Derivatives as Drug Candidates : In 2018, a study by Ur-Rehman et al. developed derivatives of this compound, evaluating them as inhibitors of α-glucosidase enzyme, showing potential as new drug candidates for type II diabetes Ur-Rehman et al., 2018.

Anticancer Activity

  • Propanamide Derivatives as Anticancer Agents : A research conducted by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were then evaluated as anticancer agents. Some compounds showed strong anticancer potential relative to doxorubicin, a reference anticancer drug Rehman et al., 2018.

Alzheimer’s Disease Treatment

  • Heterocyclic Derivatives for Alzheimer’s Disease : Rehman et al. (2018) also synthesized N-substituted derivatives to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme Rehman et al., 2018.

properties

Product Name

1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide

Molecular Formula

C24H29ClN4O6S2

Molecular Weight

569.1 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N'-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carbohydrazide

InChI

InChI=1S/C24H29ClN4O6S2/c25-20-6-10-22(11-7-20)37(34,35)29-16-12-19(13-17-29)24(31)27-26-23(30)18-4-8-21(9-5-18)36(32,33)28-14-2-1-3-15-28/h4-11,19H,1-3,12-17H2,(H,26,30)(H,27,31)

InChI Key

LXINDZIEMNVCHR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide
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1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide
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1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide
Reactant of Route 4
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1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide

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